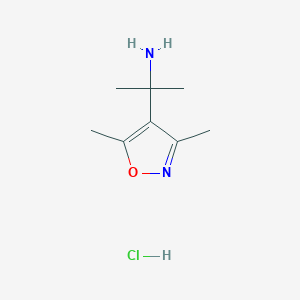
7-(Aminomethyl)-1,4-dihydroquinolin-4-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Aminomethyl)-1,4-dihydroquinolin-4-one hydrochloride (AMQHCl) is a synthetic compound used in various scientific research applications. It is a colorless and odorless powder that is soluble in water and organic solvents. AMQHCl is a derivative of quinoline, a heterocyclic aromatic compound that is widely used in organic chemistry. It is also used as a pharmaceutical intermediate and a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Structural Analysis and Tautomerism :
- A study by Machado, Grazul, and Diniz (2015) on a related compound, 1-(7-chloro-1,4-dihydroquinolin-4-ylidene)thiosemicarbazide and its hydrochloride, provides evidence of a stable imine tautomeric form in the solid state of 4-aminoquinoline free bases, an anomalous case in nitrogen heterocycles. This research highlights the unique N-C bond lengths and C-N-C aromatic ring bond angle in amino-imino tautomerism, which can be relevant to understanding the structural properties of 7-(Aminomethyl)-1,4-dihydroquinolin-4-one hydrochloride (Machado, Grazul, & Diniz, 2015).
Pharmacological Insights :
- Grunewald et al. (1997) explored the role of the acidic hydrogen in 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline in inhibiting phenylethanolamine N-methyltransferase versus the alpha 2-adrenoceptor. This research provides insights into the selectivity mechanisms of such compounds, which can be relevant for similar structures like this compound (Grunewald, Dahanukar, Caldwell, & Criscione, 1997).
Synthesis and Applications in Medicinal Chemistry :
- Chupakhin et al. (1992) conducted a study on the reactions of N-aminoquinolones with ketones, leading to the synthesis of tricyclic 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids. This research showcases a method for the synthesis of complex quinolines which could be applicable to this compound (Chupakhin, Azev, Alexeev, Shorshnev, Tsoi, & Charushin, 1992).
Antimicrobial and Anticancer Properties :
- Research by Ukrainets, Mospanova, and Davidenko (2014) on the antihypoxic activity of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid N-R-amide hydrochlorides can provide insights into potential antimicrobial and anticancer applications of similar quinoline derivatives (Ukrainets, Mospanova, & Davidenko, 2014).
Propiedades
IUPAC Name |
7-(aminomethyl)-1H-quinolin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-6-7-1-2-8-9(5-7)12-4-3-10(8)13;/h1-5H,6,11H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOHUPKMWVRNNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)NC=CC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788624-28-1 |
Source


|
| Record name | 7-(aminomethyl)-1,4-dihydroquinolin-4-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride](/img/structure/B1382929.png)






![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1382939.png)






